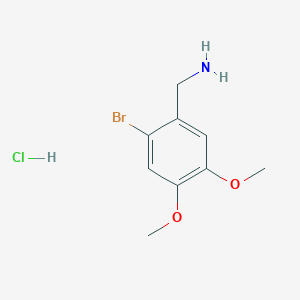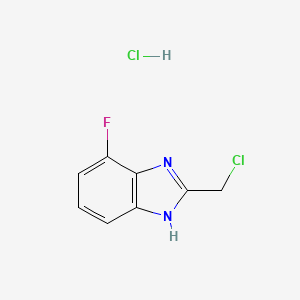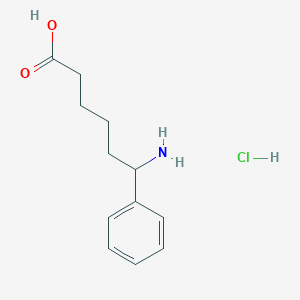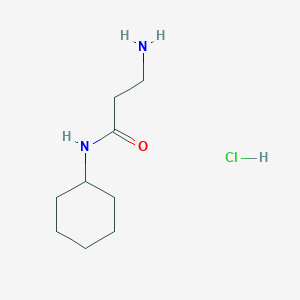
3-(吗啉-4-基甲基)呋喃-2-羧酸
描述
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids, has been explored . Additionally, the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed .科学研究应用
合成和生物活性
分子对接和抗菌活性:一项关于由 3-(呋喃-2-基)-1-(4-吗啉苯基)丙-2-烯-1-酮合成新型吡唑衍生物的研究突出了它们对金黄色葡萄球菌和大肠杆菌的抗菌效果。这些化合物上的吸电子和给电子取代分别对革兰氏阳性菌和革兰氏阴性菌显示出显着效果。分子对接分析提供了这些化合物与细菌蛋白结合相互作用的见解,展示了它们作为生物活性化合物的潜力 (Khumar、Ezhilarasi 和 Prabha,2018)。
合成方法:研究通过 3-甲氧羰基-2H-环庚并[b]呋喃-2-酮与原位生成的醛吗啉烯胺的反应合成甲基 3-烷基偶氮-1-羧酸盐,揭示了通用的合成途径。这项工作通过提供一种合成 1-烷基偶氮和偶氮(进一步化学和药理学研究的宝贵化合物)的实用方法,为该领域做出了贡献 (Yasunami、Miyoshi、Kanegae 和 Takase,1993)。
抗菌活性:一项研究由呋喃-2-羧酸和糠醛合成了 4-(5-芳基-2-呋酰基)吗啉和 4-[(5-芳基-2-呋喃基)碳硫代基]吗啉。对这些化合物进行了抗菌活性测试,确定了对新隐球菌具有高有效性的化合物,展示了此类衍生物在解决真菌感染方面的潜力 (Matiichuk 等人,2021)。
化学合成和应用:通过简洁的合成路线合成对映纯的 Fmoc 保护的吗啉-3-羧酸,证明了该化合物在肽模拟物化学中的用途,表明其与开发基于肽的治疗剂有关。这项工作强调了在药物研究中创建构建模块时精确合成策略的重要性 (Sladojevich、Trabocchi 和 Guarna,2007)。
生化分析
Biochemical Properties
3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to bind to specific active sites on enzymes, thereby modulating their catalytic activity. Additionally, 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid can interact with proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid can impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules, depending on the context. Additionally, 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Additionally, 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid can affect the levels of specific metabolites, such as ATP and NADH, which are essential for cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid within cells can influence its activity and function .
属性
IUPAC Name |
3-(morpholin-4-ylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-10(13)9-8(1-4-15-9)7-11-2-5-14-6-3-11/h1,4H,2-3,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGUOJDGPJJXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)


![2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride](/img/structure/B1523004.png)



![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)



![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)


